3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound features an iodine atom at the 3-position, a methyl group at the 1-position, and a pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure. It is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes such as protein kinases, which play a crucial role in various cellular processes .
The synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the iodination of a precursor compound. A common method includes the reaction of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with sodium iodide under suitable conditions. This reaction facilitates the substitution of chlorine with iodine, yielding the target compound.
The reaction conditions often require careful control of temperature and solvent to ensure optimal yields. For instance, reactions may be conducted in polar aprotic solvents to enhance nucleophilicity and facilitate the iodination process. The use of catalysts or additives can also improve reaction efficiency and selectivity.
The molecular formula for 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is C6H5IN4O. The structure consists of a pyrazolo[3,4-d]pyrimidine ring system with distinct functional groups that contribute to its reactivity and biological activity .
Key structural data include:
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions:
Common reagents utilized in these reactions include sodium iodide for substitution reactions and palladium catalysts for coupling reactions. The choice of solvent and temperature significantly influences reaction outcomes.
The mechanism of action for 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one primarily involves its role as an inhibitor of protein kinases. By binding to the active sites of these enzymes, it disrupts their catalytic activity, leading to altered signaling pathways within cells. This inhibition can induce effects such as cell cycle arrest and apoptosis in cancerous cells .
Studies have shown that this compound can effectively modulate key signaling pathways involved in cell proliferation and survival, making it a valuable candidate for further development in anticancer therapies.
The physical properties of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds.
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several important applications in scientific research:
This compound's versatility makes it a significant focus in ongoing research aimed at discovering new therapeutic agents and understanding complex biochemical processes.
The synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1415638-01-5) relies on regioselective iodination of the pyrazolopyrimidine core. The primary route involves electrophilic aromatic substitution using N-iodosuccinimide (NIS) as the iodinating agent. The reaction typically employs 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as the precursor dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. Key regiochemical control is achieved by activating the C3 position through adjacent ring nitrogens, facilitating electrophilic attack at this electron-rich site [1] [7].
A significant challenge is competing N-iodination, which reduces yields and complicates purification. Optimization studies demonstrate that temperature modulation (80–100°C) and stoichiometric control (1.05–1.2 eq NIS) suppress byproduct formation. For example, Liu et al. achieved 85% yield using NaOEt-catalyzed reactions in ethanol at 60°C (Table 1). Alternative precursors like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8) may be N-methylated using methyl iodide, though this requires stringent anhydrous conditions to prevent quaternization [4] [9].
Table 1: Optimization of Pyrazolopyrimidine Iodination Conditions
Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NaOEt | EtOH | 60 | 6 | 85 |
NaOH | EtOH | 60 | 8 | 82 |
DBU | EtOH | Reflux | 12 | 42 |
None | DMF | 80 | 10 | 78 |
Adapted from synthetic data in pyrazolopyrimidine optimization studies [7] [9]
Solvent polarity critically influences reaction kinetics and regioselectivity in pyrazolopyrimidine iodination. Polar aprotic solvents (DMF, ε=36.7; DMSO, ε=46.7) enhance solubility of the heterocyclic substrate and stabilize the transition state through dipole-dipole interactions, accelerating iodination rates. Conversely, protic solvents like ethanol (ε=24.3) facilitate proton transfer but may promote side reactions such as hydrolysis or O-alkylation [7] [9].
Kinetic profiling reveals a strong temperature dependence, with activation energies (Ea) of ~50 kJ/mol observed for iodination in DMF. Below 60°C, reaction half-lives exceed 24 hours due to sluggish electrophilic activation. At 80°C, the rate constant k increases 8-fold, enabling near-complete conversion within 10 hours. However, thermal decomposition occurs above 110°C via C-I bond cleavage, imposing an upper temperature limit [7].
Table 2: Solvent Properties and Kinetic Parameters for Iodination Reactions
Solvent | Dielectric Constant (ε) | Temp (°C) | k (h⁻¹) | Half-life (h) | Yield (%) |
---|---|---|---|---|---|
DMF | 36.7 | 80 | 0.32 | 2.2 | 89 |
Acetonitrile | 37.5 | 80 | 0.28 | 2.5 | 85 |
Ethanol | 24.3 | 60 | 0.12 | 5.8 | 85 |
Water | 80.4 | 100 | 0.08 | 8.7 | 42* |
Low yield due to hydrolysis byproducts [7] [9]*
Microwave-assisted synthesis reduces reaction times to <1 hour by enabling rapid superheating of DMF to 150°C without decomposition. This technique improves atom economy by reducing iodine waste from 15% to <5% compared to conventional heating [7].
Achieving exclusive C3-iodination demands catalyst-controlled regioselectivity due to the ambident nucleophilicity of pyrazolopyrimidines. Copper(I) iodide (CuI, 5–10 mol%) with N,N-diisopropylethylamine (DIPEA) as a base directs iodination to the C3 position by coordinating with both ring nitrogens (N2 and N4), electronically deactivating alternative sites. This method achieves >95% regioselectivity in DMF at 100°C [7].
Palladium catalysis enables halogen exchange in pre-functionalized derivatives. For example, 3-bromo-1-methylpyrazolopyrimidines undergo iodine exchange using NaI and Pd(PPh3)4 (2 mol%) in refluxing acetonitrile via an aryl-PdI intermediate. This approach avoids strong electrophiles like NIS but requires inert atmosphere handling due to catalyst oxygen sensitivity [3].
Table 3: Catalyst Performance in Regioselective Iodination
Catalyst System | Ligand/Additive | Regioselectivity (C3:I) | Yield (%) | Byproducts |
---|---|---|---|---|
CuI (5 mol%) | None | 15:1 | 92 | N-Iodinated |
CuI (10 mol%) | 1,10-Phenanthroline | 50:1 | 89 | <1% |
Pd(PPh3)4 (2 mol%) | NaI | >100:1* | 84 | None |
ZnCl2 (20 mol%) | DIPEA | 8:1 | 78 | Diiodinated |
Via halogen exchange from bromo precursor [3] [7] [9]*
Lewis acid catalysts (e.g., ZnCl2) enhance electrophilic aromatic substitution by complexing with the substrate’s carbonyl oxygen, increasing C3 nucleophilicity. While effective for gram-scale synthesis (500 g, 78% yield), zinc catalysts show lower selectivity than copper systems. Recent advances employ iodonium transfer reagents (PhI(OAc)2/I2) with BF3·OEt2 to generate "I+" in situ, minimizing polyiodination [9].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7